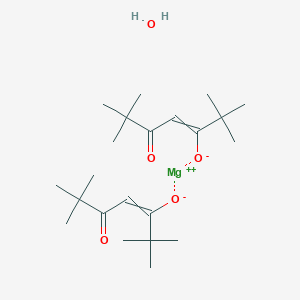
Tert-butyl 2-amino-2-(3-aminooxolan-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE is a compound that features a tert-butoxycarbonyl (BOC) protected aminomethyl group and an amino group attached to an oxolane ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE typically involves the protection of the aminomethyl group with a BOC group. One common method is to start with an oxolane derivative and introduce the aminomethyl group through a nucleophilic substitution reaction. The BOC protection is then achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of 3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the BOC group.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Free amines that can further react to form various derivatives.
Wissenschaftliche Forschungsanwendungen
3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE involves its ability to interact with various molecular targets through its amino groups. The BOC protection provides stability during synthetic transformations, allowing for selective reactions at the aminomethyl group. Upon deprotection, the free amine can engage in hydrogen bonding, nucleophilic attacks, and other interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(BOC-AMINOMETHYL)-3-AMINO-CYCLOBUTANE: Similar in structure but with a cyclobutane ring instead of an oxolane ring.
3-(BOC-AMINOMETHYL)-3-AMINO-TETRAHYDROFURAN: Features a tetrahydrofuran ring, offering different steric and electronic properties.
Uniqueness
3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE is unique due to its oxolane ring, which imparts distinct reactivity and stability compared to other cyclic amines. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .
Eigenschaften
Molekularformel |
C10H20N2O3 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
tert-butyl 2-amino-2-(3-aminooxolan-3-yl)acetate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)7(11)10(12)4-5-14-6-10/h7H,4-6,11-12H2,1-3H3 |
InChI-Schlüssel |
BNYSKXGRSHDHEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C1(CCOC1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


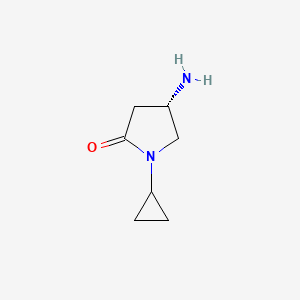
![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)

![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)
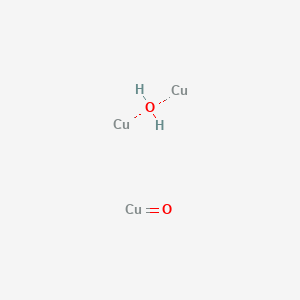
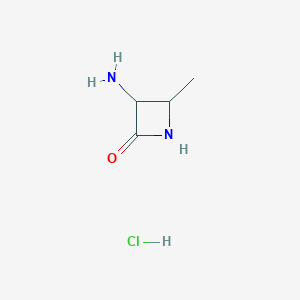


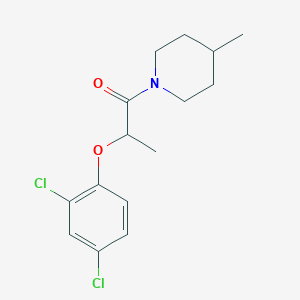
![Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium](/img/structure/B14799425.png)
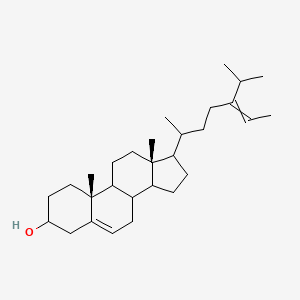
![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)

